5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of ROY was first disclosed in a series of patents from Eli Lilly & Co. in the 1990s . The first step involved a Gewald reaction using propionaldehyde, sulfur, and malononitrile to form the thiophene ring system, as 2-amino-5-methylthiophene-3-carbonitrile. The amino group was then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to provide 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile .Scientific Research Applications
Structural Characterization of Isothiazole Derivatives
One study describes the structural characterization of various dihydropyrimidine-5-carbonitrile derivatives, including a compound similar to 5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile. The X-ray diffraction analysis revealed these compounds crystallized in centrosymmetric space groups and adopted an L-shaped conformation. This research offers insights into the molecular structure of isothiazole derivatives (Al-Wahaibi et al., 2021).
Future Directions
Given the limited information available on 5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile, future research could focus on its synthesis, characterization, and potential applications. The extensive study of similar compounds, such as ROY and other indole derivatives, suggests that this compound could also have interesting properties and potential applications .
Mechanism of Action
Target of Action
The primary target of 5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile is currently unknown. This compound is a chemical intermediate , and its specific targets may depend on the final product it is used to synthesize.
Mode of Action
As a chemical intermediate, its interactions with biological targets are likely to be indirect and dependent on the final compounds it is used to produce .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties may vary significantly depending on the final compound it is used to synthesize .
Result of Action
As a chemical intermediate, its effects are likely to be indirect and dependent on the final compounds it is used to produce .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For example, the compound has a melting point of 99–102 °C , indicating that it may degrade or react at higher temperatures.
Properties
IUPAC Name |
5-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S2/c1-8-11(6-14)13(15-21-8)20-7-12(17)9-2-4-10(5-3-9)16(18)19/h2-5H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPANVCLWIEYAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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